Cas no 2222463-76-3 (Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 化学的及び物理的性質
名前と識別子
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- Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-
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- インチ: 1S/C20H18/c1-3-8-15(9-4-1)19-14-20(16-10-5-2-6-11-16)18-13-7-12-17(18)19/h1-12,19-20H,13-14H2/t19-,20-/m1/s1
- InChIKey: VFGJYEUKKOLPGG-WOJBJXKFSA-N
- ほほえんだ: [C@@H]1(C2=CC=CC=C2)C2=C(CC=C2)[C@@H](C2=CC=CC=C2)C1
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1590055-100mg |
(1R,3R)-1,3-diphenyl-1,2,3,4-tetrahydropentalene |
2222463-76-3 | 98% | 100mg |
¥690 | 2023-04-06 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1212-100mg |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- |
2222463-76-3 | 95% | 100mg |
¥460.0 | 2024-07-19 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1212-250mg |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- |
2222463-76-3 | 95% | 250mg |
¥850.0 | 2024-07-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1590055-250mg |
(1R,3R)-1,3-diphenyl-1,2,3,4-tetrahydropentalene |
2222463-76-3 | 98% | 250mg |
¥1020 | 2023-04-06 |
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- 関連文献
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-に関する追加情報
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- (CAS No. 2222463-76-3)
Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)- (CAS No. 2222463-76-3) is a unique and structurally intriguing compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound belongs to the class of pentalenes and is characterized by its distinctive five-membered ring structure with two phenyl substituents at the 1 and 3 positions. The (1R,3R)-configuration further adds to its complexity and potential for diverse applications.
The (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene has been the subject of numerous studies due to its potential biological activities and synthetic challenges. Recent research has highlighted its role in various biological processes and its potential as a lead compound for drug development. One of the key areas of interest is its ability to modulate specific protein-protein interactions, which are crucial in many cellular pathways.
In the context of medicinal chemistry, (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene has shown promising results in preliminary studies for its anti-inflammatory properties. In vitro experiments have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human cell lines. These findings suggest that it could be a valuable candidate for the development of new anti-inflammatory drugs.
Moreover, the compound's structural features make it an attractive target for synthetic chemists. The synthesis of (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene involves multiple steps and requires precise control over stereochemistry. Recent advancements in asymmetric synthesis have enabled more efficient and scalable methods for producing this compound with high enantiomeric purity. This progress is crucial for ensuring that the compound can be produced in sufficient quantities for further biological testing and potential clinical trials.
The (1R,3R)-configuration of (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene plays a significant role in its biological activity. Stereoisomers can exhibit different pharmacological properties due to their distinct spatial arrangements. Studies have shown that the (1R,3R)-isomer has superior activity compared to other stereoisomers in certain biological assays. This highlights the importance of stereochemistry in drug design and development.
In addition to its anti-inflammatory properties, (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene has also been investigated for its potential neuroprotective effects. Preliminary studies have indicated that this compound can protect neurons from oxidative stress-induced damage by scavenging free radicals and modulating intracellular signaling pathways. These findings suggest that it could be a promising candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The physical and chemical properties of (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene are also noteworthy. It is a colorless solid with a molecular weight of 258.40 g/mol and a melting point of approximately 85°C. Its solubility in common organic solvents such as methanol and dichloromethane makes it suitable for various chemical reactions and biological assays.
From a safety perspective, (1R,3R)-1,2,3,4-tetrahydro-1,3-diphenylpentalene is generally considered safe when handled with appropriate precautions. However, as with any chemical compound used in research or development settings, proper handling procedures should be followed to ensure the safety of laboratory personnel.
In conclusion, Pentalene, specifically (1R,3R)-1,2,3,4-tetrahydro-1, 3-diphenyl-, represents a fascinating area of research with significant potential for both fundamental scientific inquiry and practical applications in drug development. Its unique structure and biological activities make it an exciting target for further investigation by chemists and biologists alike.
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